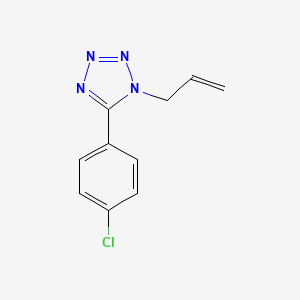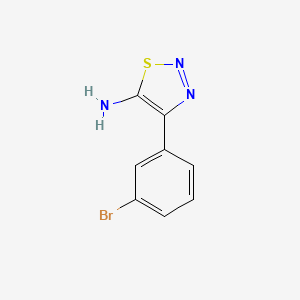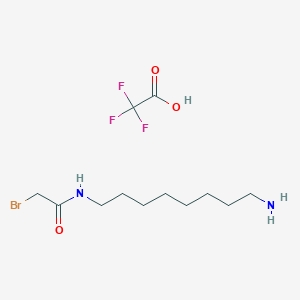
N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid is a chemical compound that has been widely used in scientific research. This compound is an amine-reactive cross-linking reagent that is commonly used for the covalent attachment of proteins to surfaces, beads, or other proteins.
Applications De Recherche Scientifique
Organic Synthesis and Modification of Amino Acids
A pivotal application lies in the domain of organic synthesis, particularly in the selective modification of amino acids. For instance, a process for the position-selective remote bromination of N-trifluoroacetyl-α-amino esters is illustrated, showcasing its utility in synthesizing modified amino acids (L. R. Reddy, B. Reddy, E. Corey, 2006). Similarly, silylation and esterification/acylation procedures in GC‐MS analysis of amino acids involve derivatives related to trifluoroacetic acid, highlighting its role in analytical chemistry (T. Sobolevsky et al., 2003).
Molecular Probes and Spectroscopy
In the development of molecular probes, N-trifluoroacetyl-protected amino acids have been synthesized and characterized for potential use in ¹⁹F magnetic resonance spectroscopy and imaging. This includes the synthesis of fluorine-labeled N-homocysteinylated proteins, which can serve as informative molecular probes for in vivo studies (A. Chubarov et al., 2011).
Antimicrobial and Antiplasmodial Research
Research has also explored the potential of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for in vitro antiplasmodial properties, investigating novel compounds prepared via trifluoroacetic acid-mediated reactions for biological activity against Plasmodium falciparum (M. Mphahlele et al., 2017).
Analytical Chemistry
In analytical chemistry, the comparison of silylation and esterification/acylation procedures for the GC-MS analysis of amino acids involves derivatives of trifluoroacetic acid. These derivatives facilitate the analysis by providing alternatives to traditional silylation methods, offering insights into the optimization of analytical procedures for amino acid characterization (T. Sobolevsky et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to understand its safety and hazards .
Propriétés
IUPAC Name |
N-(8-aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrN2O.C2HF3O2/c11-9-10(14)13-8-6-4-2-1-3-5-7-12;3-2(4,5)1(6)7/h1-9,12H2,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIRFHOEAKTNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)CBr)CCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


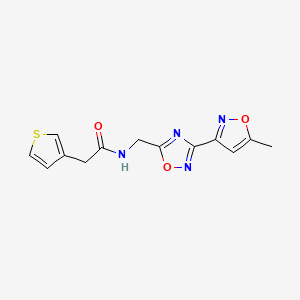
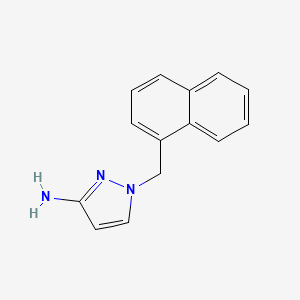
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2973410.png)
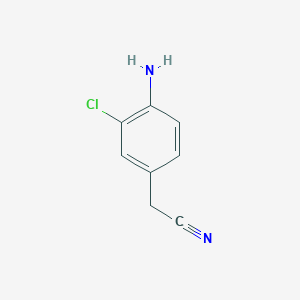
![5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)
![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)


![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)
